molecular formula C13H14N2O3 B11799876 Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate

Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate

Cat. No.: B11799876
M. Wt: 246.26 g/mol
InChI Key: VUSVXBJXPLJSDF-UHFFFAOYSA-N
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Description

Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate typically involves the reaction of 1-methyl-1H-pyrazole with 4-bromophenol, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate (CAS No. 1394021-01-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a pyrazole moiety, which is often associated with various biological activities. The compound has the following molecular formula:

  • Molecular Formula : C12_{12}H13_{13}N2_2O3_3
  • Molecular Weight : 233.24 g/mol

Synthesis

The synthesis of this compound typically involves coupling reactions that utilize pyrazole derivatives as key intermediates. For instance, one method involves the reaction of a pyrazole derivative with an aryl halide in the presence of a palladium catalyst under microwave irradiation, yielding the desired acetate in good yields .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. This compound has shown promise in inhibiting cancer cell proliferation. For example, compounds with similar structures have demonstrated IC50 values ranging from 1.82 to 5.55 μM against various cancer cell lines, indicating significant cytotoxicity .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)
Compound AHCT1165.23
Compound BHePG-24.50
This compoundMCF7TBD

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and survival. Pyrazole derivatives have been reported to act on targets such as the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Studies indicate that substituents on the pyrazole ring significantly affect potency and selectivity against cancer cell lines. For instance, the presence of electron-donating or withdrawing groups can modulate the compound's interaction with biological targets .

Case Studies

In one notable case study, researchers synthesized several pyrazole derivatives, including this compound, to evaluate their anticancer properties in vitro and in vivo. The results indicated that these compounds not only inhibited tumor growth but also exhibited lower toxicity profiles compared to traditional chemotherapeutics .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 2-[4-(1-methylpyrazol-4-yl)phenoxy]acetate

InChI

InChI=1S/C13H14N2O3/c1-15-8-11(7-14-15)10-3-5-12(6-4-10)18-9-13(16)17-2/h3-8H,9H2,1-2H3

InChI Key

VUSVXBJXPLJSDF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)OCC(=O)OC

Origin of Product

United States

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